Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate

Medicinal chemistry Fragment-based drug design Structure-activity relationships

Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate (CAS 185525-42-2) is a conformationally restricted spirocyclic building block comprising an indane ring system linked via a quaternary spiro center to an N-Boc-protected piperidine ring, with a secondary hydroxyl group at the 3-position of the indane. This compound belongs to the spiro[indane-1,4'-piperidine] class, a scaffold that has been validated in multiple CNS-targeted programs including high-affinity sigma receptor ligands and growth hormone secretagogues.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
CAS No. 185525-42-2
Cat. No. B188885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate
CAS185525-42-2
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)O
InChIInChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-15(20)13-6-4-5-7-14(13)18/h4-7,15,20H,8-12H2,1-3H3
InChIKeyJQDUYDRMSSWISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate (CAS 185525-42-2): A Boc-Protected Spirocyclic Building Block for CNS Drug Discovery


Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate (CAS 185525-42-2) is a conformationally restricted spirocyclic building block comprising an indane ring system linked via a quaternary spiro center to an N-Boc-protected piperidine ring, with a secondary hydroxyl group at the 3-position of the indane [1]. This compound belongs to the spiro[indane-1,4'-piperidine] class, a scaffold that has been validated in multiple CNS-targeted programs including high-affinity sigma receptor ligands and growth hormone secretagogues [2]. Key computed physicochemical properties include a molecular weight of 303.4 g/mol, XLogP3 of 2.6, topological polar surface area of 49.8 Ų, and a rotatable bond count of only 2, indicative of significant conformational rigidity [1].

Why Generic Substitution of Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate Carries Scientific and Synthetic Risk


The tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate scaffold combines three functional features—an N-Boc protecting group, a secondary hydroxyl handle, and a rigid spirocyclic core—that cannot be simultaneously replicated by superficially similar analogs. Substituting the hydroxyl for a ketone (CAS 159634-59-0) eliminates hydrogen-bond donor capacity (HBD drops from 1 to 0) [1], altering both intermolecular interactions and downstream derivatization options. Replacing the Boc group with a free amine (CAS 428-38-6) removes the orthogonal protection required for multi-step synthetic sequences commonly employed in medicinal chemistry campaigns targeting tachykinin and chemokine receptors [2]. Critically, the spirocyclic scaffold imposes conformational restriction (only 2 rotatable bonds) that non-spiro 4-phenylpiperidine alternatives cannot match, a feature linked to enhanced receptor selectivity in sigma ligand programs where spiro[indane-1,4'-piperidine] derivatives achieved >10,000-fold selectivity over the dopamine D2 receptor [3].

Quantitative Differential Evidence: Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate vs. Closest Analogs


Hydrogen Bond Donor Capacity: 3-Hydroxy vs. 3-Oxo Analog Determines Intermolecular Interaction Profile

The target compound possesses a secondary alcohol at the indane 3-position, conferring one hydrogen bond donor (HBD = 1), in contrast to the 3-oxo analog (tert-butyl 3-oxospiro[indan-1,4'-piperidine]-1'-carboxylate, CAS 159634-59-0) which has HBD = 0 [1]. This difference is critical for target engagement: in the tachykinin receptor antagonist series, the stereochemistry and hydrogen-bonding capability of the hydroxyl group at this position were shown to have a 'great impact on binding activity,' with the (S)-configuration being an essential requirement for potent binding affinities [2].

Medicinal chemistry Fragment-based drug design Structure-activity relationships

Conformational Rigidity: Spirocyclic Scaffold Imposes Only 2 Rotatable Bonds vs. Non-Spiro 4-Phenylpiperidine Alternatives

The target compound exhibits a rotatable bond count of only 2, reflecting the conformational locking imposed by the spiro[indane-1,4'-piperidine] core [1]. By contrast, a non-spiro analog such as N-Boc-4-phenylpiperidine possesses significantly greater conformational freedom due to the absence of the spiro linkage. In the broader spiro[indane-1,4'-piperidine] class, this conformational restriction translates directly into pharmacological differentiation: compounds within this scaffold achieved pIC50 = 8.9 at the sigma receptor with >10,000-fold selectivity over the dopamine D2 receptor, a selectivity profile attributed to the rigid spirocyclic architecture [2].

Conformational analysis Drug design Ligand selectivity

Synthetic Handle Utility: IBX Oxidation Converts 3-Hydroxy to 3-Oxo in a Single Step at Multi-Gram Scale

The target compound (tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate) serves as the direct precursor to its 3-oxo analog via IBX (o-iodobenzoic acid) oxidation. A documented procedure uses 20 g (66 mmol) of the target compound dissolved in ethyl acetate (300 mL), treated with IBX (37 g, 132 mmol, 2.0 eq.) at room temperature to afford the corresponding ketone, N-Boc-1-[4-spiro-piperidine]-3-indanone (CAS 159634-59-0) . This contrasts with the reverse transformation (ketone to alcohol), which would require a separate reduction step with its own stereochemical outcome considerations.

Synthetic methodology Process chemistry Intermediate derivatization

Orthogonal Boc Protection vs. Free Amine: Enables Multi-Step Sequences Where the Deprotected Scaffold (CAS 428-38-6) Is Unusable

The target compound carries an N-Boc protecting group on the piperidine nitrogen, providing orthogonal protection that is cleavable under acidic conditions (TFA, HCl) while stable to basic and nucleophilic conditions. The deprotected analog, spiro[indane-1,4'-piperidine] (CAS 428-38-6, MW 187.28), lacks this protection and would participate in undesired side reactions during sequences involving electrophilic reagents or coupling steps [1]. In a published synthetic route to NK1/NK2 dual antagonists, the spiro[indane-1,4'-piperidine] building block (CAS 428-38-6) was introduced only after sequential coupling of N-Boc-L-tryptophan with benzyl methyl amine, followed by Boc deprotection, and then reaction with 1,1'-carbonyldiimidazole—a sequence that mandates the free amine at a specific stage and would be incompatible with an unprotected piperidine present throughout [2].

Protecting group strategy Solid-phase synthesis Multi-step organic synthesis

High-Confidence Application Scenarios for Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate Based on Differential Evidence


Synthesis of Conformationally Restricted CNS Receptor Ligands Requiring a Functionalizable Alcohol Handle

Medicinal chemistry programs targeting sigma receptors, tachykinin receptors (NK1/NK2), or growth hormone secretagogue receptors where both conformational rigidity and a hydroxyl-derived hydrogen-bonding interaction are essential for potency and selectivity. The target compound's spirocyclic core restricts conformational freedom (2 rotatable bonds), a feature associated with >10,000-fold sigma/D2 selectivity in this scaffold class [1], while the 3-hydroxyl group provides the hydrogen-bond donor capacity (HBD = 1) that enantioselective SAR studies have shown to be critical for tachykinin receptor binding [2].

Branching-Point Intermediate for Parallel SAR Exploration Requiring Both Alcohol and Ketone Derivatives

The target compound serves as an ideal common intermediate when a medicinal chemistry campaign requires exploration of both the 3-hydroxy and 3-oxo indane series. The documented IBX oxidation protocol (20 g scale, EtOAc, room temperature) cleanly converts the target to the corresponding ketone , enabling a single procurement to support divergent parallel synthesis. This avoids the need to purchase both the alcohol and ketone building blocks separately and eliminates the stereochemical uncertainty that would accompany reduction of the ketone back to the alcohol.

Multi-Step Synthetic Sequences Requiring Orthogonal N-Protection of the Piperidine Ring

In synthetic routes involving sequential coupling steps—such as the construction of NK1/NK2 dual antagonists where an N-Boc amino acid is first coupled, then deprotected, and subsequently reacted with a piperidine-containing fragment—the Boc-protected target compound ensures compatibility throughout the sequence [3]. Using the deprotected spiro[indane-1,4'-piperidine] (CAS 428-38-6) at an early stage would introduce a nucleophilic secondary amine prone to competing reactions, necessitating an additional in-house protection step and reducing overall yield.

Fragment-Based Drug Discovery (FBDD) Libraries Exploiting 3D Spirocyclic Diversity

The target compound's spirocyclic architecture, with its defined 3D shape conferred by the quaternary spiro center (rotatable bond count = 2), aligns with the growing recognition that 'escape from flatland'—increasing the fraction of sp3-hybridized carbons and introducing conformational constraint—improves clinical success rates in drug discovery [1]. The Boc and hydroxyl groups provide two independent vectors for fragment elaboration, making this building block suitable for inclusion in diversity-oriented synthesis (DOS) libraries aimed at CNS targets.

Quote Request

Request a Quote for Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.